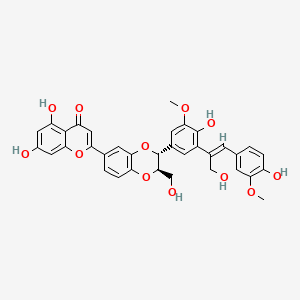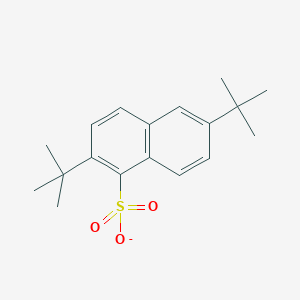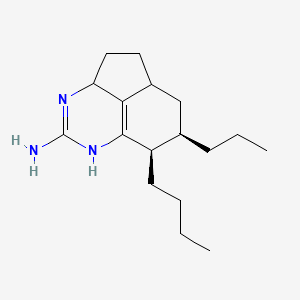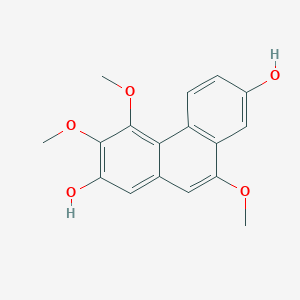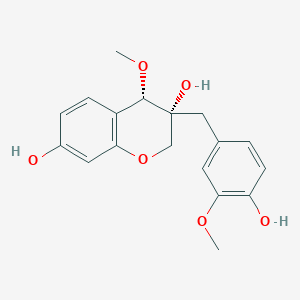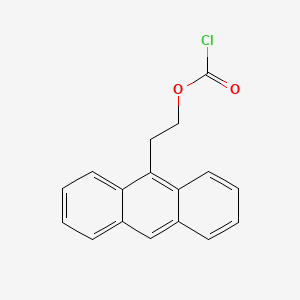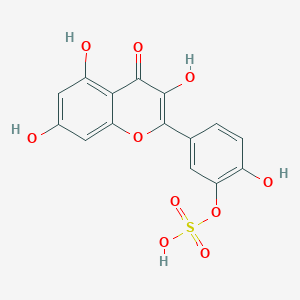
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3’-O-sulfate is a sulfate conjugate of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and beverages. This compound is a plasma human metabolite of quercetin and plays a significant role in the biological activities attributed to quercetin. It is known for its antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin 3’-O-sulfate can be synthesized using arylsulfotransferase from Desulfitobacterium hafniense. This enzyme catalyzes the transfer of a sulfate group to quercetin, resulting in the formation of quercetin 3’-O-sulfate. The reaction conditions typically involve the use of 3’-phosphoadenylyl sulfate as a sulfate donor .
Industrial Production Methods: Industrial production of quercetin 3’-O-sulfate involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3’-O-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation: Quercetin 3’-O-sulfate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as thiols or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various sulfated and non-sulfated metabolites of quercetin, which retain significant antioxidant activity .
Scientific Research Applications
Quercetin 3’-O-sulfate has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a standard for studying the metabolism of flavonoids.
- Investigated for its antioxidant properties and radical scavenging activities.
Biology:
- Studied for its role in cellular signaling pathways and gene expression modulation.
- Explored for its potential to protect cells from oxidative stress and inflammation.
Medicine:
- Evaluated for its therapeutic potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
- Investigated for its anti-inflammatory, antiviral, and antibacterial properties .
Industry:
- Utilized in the development of nutraceuticals and dietary supplements.
- Employed in the formulation of cosmetic products due to its antioxidant properties .
Mechanism of Action
Quercetin 3’-O-sulfate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2 (QR2), which catalyzes the metabolism of toxic quinolines, potentially causing oxidative stress in pathogens.
Cell Signaling: It modulates cellular signaling pathways, influencing gene expression and enzymatic activities associated with oxidative stress.
Comparison with Similar Compounds
Quercetin 3’-O-sulfate is unique among its similar compounds due to its specific sulfate conjugation, which influences its biological activity and metabolism. Similar compounds include:
Quercetin 4’-O-sulfate: Another sulfate conjugate of quercetin with distinct antioxidant properties.
Quercetin 3-O-glucuronide: A glucuronide conjugate of quercetin with different metabolic pathways and biological effects.
Isorhamnetin 3-O-sulfate: A sulfated metabolite of isorhamnetin, another flavonoid with antioxidant activity.
These compounds share similar antioxidant properties but differ in their metabolic pathways and specific biological activities.
Properties
Molecular Formula |
C15H10O10S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O10S/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H,21,22,23) |
InChI Key |
OSCLBBUATYLBQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O |
Synonyms |
quercetin 3'-sulfate quercetin-3'-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8E)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-8-propylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1256239.png)
![N-(3-chlorophenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1256240.png)
![(8R,9S,10R,13S,14S)-3,10,13-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1256241.png)
![(1R,2S,6S,9S,10S,11S,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol](/img/structure/B1256243.png)
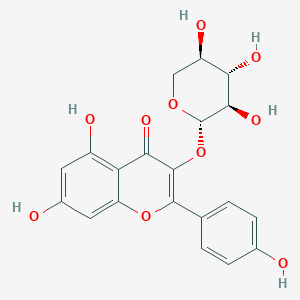
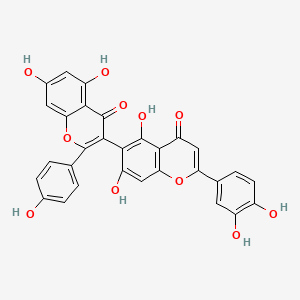
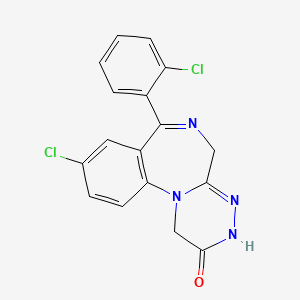
![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide;methanesulfonic acid;hydrate](/img/structure/B1256250.png)
